Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound belonging to the triazolo[4,3-b]pyridazine class
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The presence of 3,4-dimethoxyphenyl group is introduced through subsequent reactions involving methylation processes.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioacetate group to a sulfoxide or sulfone.
Reduction: Reduction of the triazolo[4,3-b]pyridazine core.
Substitution: Replacement of the ethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions may involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles in the presence of a base.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction can produce a reduced triazolo[4,3-b]pyridazine derivative.
Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has shown promise in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Studied for its pharmacological effects, such as potential use as an anxiolytic or antiepileptic agent.
Mechanism of Action
The mechanism by which Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique in its structure and potential applications. Similar compounds include:
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate: Similar structure but with a different phenyl group.
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetate: Similar core structure but without the thio group.
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methyl)acetate: Similar core structure but with a different substituent.
Biological Activity
Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the available data on its biological activity, including synthesis methods, biological assays, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure that incorporates a triazole and pyridazine moiety linked to a thioether group. The synthesis typically involves several steps starting from easily accessible precursors. For example, the synthesis can be initiated by reacting appropriate thioacetic acids with substituted phenyl groups under controlled conditions to yield the desired thioester derivative.
Antimicrobial Activity
Recent studies have indicated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, compounds synthesized from related structures have shown promising results against various bacterial strains. In one study, derivatives similar to this compound were tested against Mycobacterium bovis BCG, revealing minimum inhibitory concentrations (MIC) as low as 31.25 μg/mL for some derivatives .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research into the biological activities of mercapto-substituted 1,2,4-triazoles has demonstrated their chemopreventive and chemotherapeutic effects on cancer cells. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of specific kinases involved in cell proliferation .
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of compounds like this compound. These studies often involve:
- Cytotoxicity Testing : Assessing the viability of human cell lines (e.g., HEK-293 cells) after exposure to the compound.
- Antibacterial Assays : Using standard protocols such as disk diffusion or broth microdilution methods to determine antimicrobial efficacy.
Case Studies and Research Findings
- Study on Triazole Derivatives : A study published in MDPI highlighted the synthesis and biological evaluation of several triazole derivatives that demonstrated significant antibacterial activity compared to standard antibiotics .
- Anticancer Properties : Another investigation focused on the anticancer properties of similar compounds showed that they could effectively inhibit tumor growth in vitro by targeting specific pathways involved in cancer progression .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-4-25-16(22)10-26-15-8-7-14-18-19-17(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNQPAFFRCWPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.